2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

説明

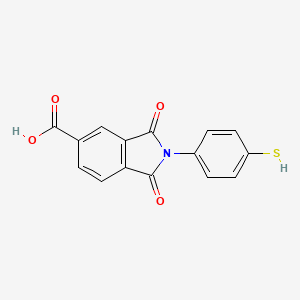

Chemical Structure and Properties 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 332129-06-3) is a heterocyclic compound featuring a 1,3-dioxoisoindoline core substituted with a 4-mercaptophenyl group at position 2 and a carboxylic acid at position 3. Its molecular formula is C₁₅H₉NO₄S, with a molecular weight of 299.30 g/mol. Key properties include:

- LogP: 2.54 (moderate lipophilicity)

- Polar Surface Area (PSA): 113.48 Ų (high polarity due to multiple hydrogen bond acceptors)

- Hydrogen bond donors/acceptors: 1/5, respectively .

特性

IUPAC Name |

1,3-dioxo-2-(4-sulfanylphenyl)isoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4S/c17-13-11-6-1-8(15(19)20)7-12(11)14(18)16(13)9-2-4-10(21)5-3-9/h1-7,21H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXCZVSGXYONCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354472 | |

| Record name | 1,3-Dioxo-2-(4-sulfanylphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332129-06-3 | |

| Record name | 1,3-Dioxo-2-(4-sulfanylphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-mercaptophenylacetic acid with phthalic anhydride under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

化学反応の分析

Types of Reactions

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic ring.

科学的研究の応用

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s ability to form disulfide bonds makes it useful in protein folding studies and enzyme catalysis.

Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism by which 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects involves its ability to interact with various molecular targets. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

類似化合物との比較

2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (CAS: 7702-03-6)

2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (CAS: 110768-19-9)

- Molecular Formula: C₁₅H₈FNO₄ (285.23 g/mol).

- Key Differences :

- Applications: Potential in medicinal chemistry for optimizing pharmacokinetics.

Benzimidazole–Dioxoisoindoline Conjugates (e.g., Compound 8f)

Polymer-Forming Derivatives (e.g., Diacid Chloride of CPDCA)

- Example : Diacid chloride of 2-(4-carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid.

- Key Differences :

Comparative Data Table

| Compound (CAS) | Substituent(s) | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Applications |

|---|---|---|---|---|---|

| 2-(4-Mercaptophenyl)-... (332129-06-3) | -SH, -COOH | 299.30 | 2.54 | 113.48 | Drug design, metal coordination |

| 2-(4-Carboxyphenyl)-... (7702-03-6) | -COOH (x2) | 311.25 | ~1.8 | ~125 | MOFs, polymers |

| 2-(4-Fluorophenyl)-... (110768-19-9) | -F, -COOH | 285.23 | ~2.1 | ~100 | Medicinal chemistry |

| Benzimidazole Conjugate 8f | Benzimidazole, -Cl | ~460 | ~3.5 | ~140 | Kinase inhibition (anticancer) |

| Diacid Chloride of CPDCA | -COCl (x2) | ~330 | N/A | N/A | High-performance polymers |

Material Science

- Carboxyphenyl derivatives form stable MOFs with Zn²⁺ and other metals, while mercaptophenyl variants could enable thiol-metal coordination for catalytic or sensing applications .

生物活性

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound featuring a unique chemical structure that has garnered attention in various scientific fields due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- Molecular Formula : C₁₅H₉NO₄S

- CAS Number : 332129-06-3

- Molecular Weight : 299.3013 g/mol

The compound consists of a mercaptophenyl group attached to a dioxoisoindoline framework, which contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Formation of Disulfide Bonds : The mercapto group can form disulfide bonds with cysteine residues in proteins, influencing protein structure and function.

- Aromatic Interactions : The compound's aromatic ring can engage in π-π interactions and hydrogen bonding, enhancing its binding affinity to various biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activities. The mercapto group may play a critical role in scavenging free radicals, thereby protecting cells from oxidative stress.

Enzyme Inhibition

Studies on related compounds have shown potential for inhibiting enzymes such as xanthine oxidase, which is involved in uric acid production. This inhibition could be beneficial in treating conditions like gout. The specific mechanism involves binding to the active site of the enzyme, thereby reducing its activity.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various derivatives of dioxoisoindoline compounds. Results showed that compounds with mercapto groups exhibited significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

| Compound | IC50 (μM) | Reference |

|---|---|---|

| This compound | TBD | |

| Ascorbic Acid | 10 |

Case Study 2: Enzyme Inhibition

In another study focusing on xanthine oxidase inhibitors, derivatives similar to this compound were synthesized and tested. The results indicated moderate inhibitory activity against xanthine oxidase.

Applications in Research and Industry

The unique properties of this compound make it valuable in several areas:

- Pharmaceutical Development : Potential use as a lead compound for developing new drugs targeting oxidative stress-related diseases.

- Biochemical Research : Useful in studies related to protein folding and enzyme catalysis due to its ability to form disulfide bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。